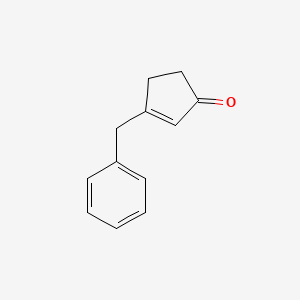

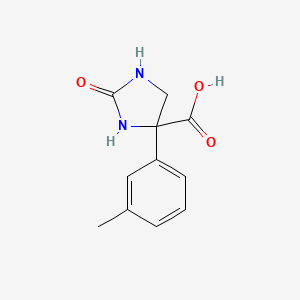

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antifungal and Antimicrobial Applications

Derivatives of 2-morpholin-4-yl acetamides have been identified as potent antifungal and antimicrobial agents. For instance, a study revealed that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibit fungicidal activity against Candida species and antifungal activity against Aspergillus species, with modifications leading to improved plasmatic stability while maintaining antifungal efficacy (D. Bardiot et al., 2015). Furthermore, another research project synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showing antimicrobial and hemolytic activities, highlighting their potential for further biological screening (Samreen Gul et al., 2017).

Antinociceptive Effect

A specific derivative, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has been shown to have a significant antinociceptive effect, indicating its potential for treating inflammatory pain. This compound demonstrated high σ1 receptor affinity and selectivity, suggesting its utility in pharmacological interventions (Gabriel Navarrete-Vázquez et al., 2016).

DNA and Protein Binding Studies

Novel derivatives based on paracetamol have been synthesized, which include morpholine and exhibit interactions with DNA and proteins. These compounds have shown the ability to intercalate with calf thymus DNA and bind strongly with bovine serum albumin (BSA), suggesting potential applications in drug design and molecular biology (N. Raj, 2020).

Corrosion Inhibition

N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied for its corrosion inhibitory effects on mild steel in hydrochloric acid medium, demonstrating more than 90% inhibition efficiency at specific concentrations. This highlights its potential application in corrosion prevention and material protection (A. Nasser & M. A. Sathiq, 2016).

properties

IUPAC Name |

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11-8-12(2)15(13(3)9-11)16-14(18)10-17-4-6-19-7-5-17/h8-9H,4-7,10H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYRHNYMGSCWQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2780242.png)

![2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2780252.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2780260.png)